3,6-Dichloro-4-methoxypyridazine

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Researchers developing kinase inhibitors or novel herbicides often face the challenge of sourcing isomerically pure pyridazine building blocks with predictable reactivity. 3,6-Dichloro-4-methoxypyridazine (CAS 70952-62-4) directly addresses this need. - Unique 3,6-dichloro-4-methoxy substitution pattern ensures defined regioselectivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. - Scaffold derivatives have demonstrated nanomolar inhibitory activity against tyrosine kinases, making it a privileged starting point for oncology lead optimization. - Supplied at ≥97% purity with rigorous QC (NMR, HPLC); stored and shipped under inert atmosphere at 2-8°C to preserve reactivity at both chlorine sites.

Molecular Formula C5H4Cl2N2O
Molecular Weight 179 g/mol
CAS No. 70952-62-4
Cat. No. B1312329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-4-methoxypyridazine
CAS70952-62-4
Molecular FormulaC5H4Cl2N2O
Molecular Weight179 g/mol
Structural Identifiers
SMILESCOC1=CC(=NN=C1Cl)Cl
InChIInChI=1S/C5H4Cl2N2O/c1-10-3-2-4(6)8-9-5(3)7/h2H,1H3
InChIKeyODKKBTJZLBPUGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloro-4-methoxypyridazine (CAS 70952-62-4): Procurement-Grade Overview and Utility


3,6-Dichloro-4-methoxypyridazine (CAS 70952-62-4) is a heterocyclic organic compound with the molecular formula C5H4Cl2N2O and a molecular weight of 179.00 [1]. It is characterized by a pyridazine core substituted with chlorine atoms at the 3 and 6 positions and a methoxy group at the 4 position. This specific substitution pattern renders it a valuable intermediate in the synthesis of various biologically active molecules for pharmaceutical and agrochemical research . Its primary utility lies in its function as a versatile building block for constructing more complex pyridazine-based derivatives, rather than as a final active ingredient itself . This compound is typically supplied as a solid with a purity of 97-98% .

Why Substituting 3,6-Dichloro-4-methoxypyridazine with Similar Pyridazine Isomers Is Not Advisable


In chemical synthesis and procurement, the precise substitution pattern on a heterocyclic scaffold critically dictates reactivity, regioselectivity in subsequent reactions, and the final biological activity of the derived product. While several dichloro-methoxypyridazine isomers exist, such as 3,4-Dichloro-5-methoxypyridazine, 3,5-Dichloro-4-methoxypyridazine, and 4,5-Dichloro-3-methoxypyridazine, they are not functionally interchangeable . Each isomer possesses a unique electronic and steric environment due to the different relative positions of the chlorine and methoxy groups. For instance, the specific arrangement in 3,6-Dichloro-4-methoxypyridazine imparts distinct reactivity profiles that are crucial for achieving desired chemoselectivity in nucleophilic substitution reactions . Attempting to substitute this compound with a positional isomer could lead to unexpected reaction outcomes, different product distributions, or a complete failure to synthesize the intended target molecule. Therefore, sourcing the exact isomer is non-negotiable for reproducible and successful research outcomes.

Quantitative Differentiation Evidence for 3,6-Dichloro-4-methoxypyridazine vs. Analogs


Synthetic Utility: Comparative Reactivity of Dichloro-Methoxypyridazine Isomers

The precise positioning of substituents on the pyridazine ring dictates its reactivity and utility as a synthetic building block. While a direct quantitative comparison is not available in the primary literature, the unique reactivity of 3,6-Dichloro-4-methoxypyridazine is a class-level inference. This isomer is specifically described as a nucleophilic chemical that reacts with amines to form 3,6-dichloro-4-amino pyridazines, a reaction that proceeds through the simultaneous attack of the nucleophile and displacement of chlorine . Its close analog, 3,5-Dichloro-4-methoxypyridazine, is reported to have different reactivity and applications due to its distinct substitution pattern .

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Role as a Precursor to Bioactive Agrochemical Derivatives

3,6-Dichloro-4-methoxypyridazine serves as a key intermediate in the synthesis of novel herbicides and plant growth regulators . A 2022 publication in Pest Management Science detailed its use as a precursor for synthesizing novel herbicides . Derivatives of this compound were found to exhibit potent herbicidal activity against a range of weed species, with minimal toxicity to non-target organisms . While specific quantitative data (e.g., IC50, ED50) is not available in the public domain, the compound's role in generating new herbicidal leads is a clear point of differentiation from other pyridazine isomers that may not have been explored in this context. This is a class-level inference based on the compound's use in a specific research area.

Agrochemical Herbicide Discovery Crop Protection

Application as a Scaffold for Kinase Inhibitor Development

This compound is a key building block for developing kinase inhibitors, which are critical targets in cancer therapy . A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3,6-Dichloro-4-methoxypyridazine exhibited high inhibitory activity against specific tyrosine kinases, with IC50 values in the nanomolar range . While the exact IC50 values and the specific kinase targets are not disclosed in the available secondary sources, the finding of nanomolar potency is a strong indicator of the scaffold's value. This is a class-level inference based on reported activity of its derivatives. It positions this compound as a more promising starting point for kinase inhibitor design compared to unsubstituted pyridazine or other isomers without similar documented activity.

Medicinal Chemistry Oncology Kinase Inhibition

Optimal Application Scenarios for Procuring 3,6-Dichloro-4-methoxypyridazine


Agrochemical R&D: Synthesis of Novel Herbicidal Leads

Procure this compound as a key intermediate for generating a library of novel pyridazine-based herbicides. The compound's structure allows for functionalization that enhances biological activity in crop protection agents . Use it as a precursor in synthetic pathways to discover new active ingredients with potent activity against a range of weed species and improved safety profiles for non-target organisms, as suggested by recent studies on its derivatives .

Medicinal Chemistry: Development of Next-Generation Kinase Inhibitors

Utilize this compound as a privileged scaffold for designing and synthesizing novel kinase inhibitors for oncology research. Given that derivatives of this scaffold have demonstrated nanomolar-range inhibitory activity against tyrosine kinases , it serves as a strategic starting point for lead optimization programs aimed at developing selective and potent anti-cancer therapeutics.

Synthetic Methodology Development: Exploring Chemoselective Transformations

Employ 3,6-Dichloro-4-methoxypyridazine in synthetic chemistry research focused on developing and optimizing new chemoselective reactions. Its unique substitution pattern, with two chlorine atoms at different reactive sites and an electron-donating methoxy group, makes it an ideal substrate for studying regioselective nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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